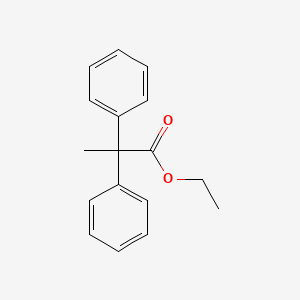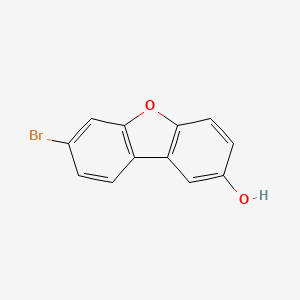
1,5-Diethoxy-9,10-bis(2-phenylethynyl)anthracene-9,10-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Diethoxy-9,10-bis(2-phenylethynyl)anthracene-9,10-diol is a complex organic compound belonging to the anthracene family. This compound is characterized by its unique structure, which includes two phenylethynyl groups and two ethoxy groups attached to the anthracene core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diethoxy-9,10-bis(2-phenylethynyl)anthracene-9,10-diol typically involves multiple steps. One common method is the Suzuki/Sonogashira cross-coupling reaction, which is used to introduce the phenylethynyl groups onto the anthracene core . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents to facilitate the coupling process. The ethoxy groups can be introduced through etherification reactions using ethyl iodide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Diethoxy-9,10-bis(2-phenylethynyl)anthracene-9,10-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the phenylethynyl groups to phenylethylene groups.
Substitution: Halogenation reactions can introduce halogen atoms into the anthracene core, altering its electronic properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Phenylethylene-substituted anthracenes.
Substitution: Halogenated anthracenes with altered electronic properties.
Aplicaciones Científicas De Investigación
1,5-Diethoxy-9,10-bis(2-phenylethynyl)anthracene-9,10-diol has several applications in scientific research:
Biology: Investigated for its potential use in bioimaging due to its fluorescent properties.
Medicine: Explored for its potential as a photosensitizer in photodynamic therapy.
Mecanismo De Acción
The mechanism of action of 1,5-Diethoxy-9,10-bis(2-phenylethynyl)anthracene-9,10-diol is primarily related to its ability to absorb and emit light. The phenylethynyl groups enhance the compound’s conjugation, allowing it to absorb light at specific wavelengths and emit fluorescence. This property is exploited in various applications, including bioimaging and photodynamic therapy. The compound’s interaction with molecular targets and pathways is still under investigation, but its fluorescence properties are well-documented .
Comparación Con Compuestos Similares
Similar Compounds
9,10-Bis(phenylethynyl)anthracene: Similar structure but lacks the ethoxy groups, resulting in different electronic properties.
1,5-Dichloro-9,10-bis(phenylethynyl)anthracene: Contains chlorine atoms instead of ethoxy groups, leading to altered reactivity and applications.
Uniqueness
1,5-Diethoxy-9,10-bis(2-phenylethynyl)anthracene-9,10-diol is unique due to the presence of both ethoxy and phenylethynyl groups, which impart distinct electronic and photophysical properties. These properties make it suitable for specific applications in organic electronics and photodynamic therapy, where precise control over electronic properties is crucial.
Propiedades
Número CAS |
53134-82-0 |
|---|---|
Fórmula molecular |
C34H28O4 |
Peso molecular |
500.6 g/mol |
Nombre IUPAC |
1,5-diethoxy-9,10-bis(2-phenylethynyl)anthracene-9,10-diol |
InChI |
InChI=1S/C34H28O4/c1-3-37-29-19-11-17-27-31(29)33(35,23-21-25-13-7-5-8-14-25)28-18-12-20-30(38-4-2)32(28)34(27,36)24-22-26-15-9-6-10-16-26/h5-20,35-36H,3-4H2,1-2H3 |
Clave InChI |
GDNRKNZEUOJKGG-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC2=C1C(C3=C(C2(C#CC4=CC=CC=C4)O)C(=CC=C3)OCC)(C#CC5=CC=CC=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-{4-[(methanesulfonyl)oxy]butyl}benzoate](/img/structure/B14008432.png)



![N'-[1-(2-Quinolinyl)ethyl]-1-pyrrolidinecarbothiohydrazide](/img/structure/B14008464.png)

![3-[1,3,3-Tris(2-cyanoethyl)-5-methyl-2-oxocyclohexyl]propanenitrile](/img/structure/B14008471.png)




![N-[(4-Dimethylaminophenyl)methylideneamino]-3,4,5-trimethoxy-benzamide](/img/structure/B14008503.png)

